Scientific Field: This application falls under the field of Bioengineering and Microbiology .
Summary of the Application: Glycyl-DL-tryptophan plays a crucial role in the production of L-tryptophan in engineered Escherichia coli (E. coli). The use of alternative carbon sources like glycerol, a by-product of biodiesel preparation, reroutes the well-studied intracellular glycolytic pathways, resulting in the activity of different intracellular control sites and regulations .
Methods of Application: Metabolic control analysis was applied to engineered E. coli cells with 10 genetic modifications. Cells were withdrawn from a fed-batch production process with glycerol as a carbon source, followed by metabolic control analysis (MCA). This resulted in the identification of several additional enzymes controlling the carbon flux to L-tryptophan .
Results or Outcomes: The targeted overexpression of 4 additional enzymes (trpC, trpB, serB, aroB) resulted in process improvements of up to 28% with respect to the L-tryptophan produced. coli cells produced the highly toxic metabolite methylglyoxal (MGO) during the fed-batch process .
Scientific Field: This application falls under the field of Industrial Biotechnology .
Summary of the Application: Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry .
Methods of Application: The biosynthesis method is to combine metabolic engineering with synthetic biology and system biology, and use the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway, and then produce various tryptophan derivatives .
Results or Outcomes: The characteristics, applications, and specific biosynthetic pathways and methods of these derivatives were reviewed, and some strategies to increase the yield of derivatives and reduce the production cost on the basis of biosynthesis were introduced .
Scientific Field: This application falls under the field of Biochemistry and Spectroscopy .
Summary of the Application: A rapid method for the determination of tryptophan in proteins is presented .
Methods of Application: It is based on absorbance measurements at 288 and 280 mp of the protein dissolved in 6 M guanidine hydrochloride . Blocked tryptophanyl (N-acetyl-L-tryptophanamide) and tyrosyl (glycyl-L-tyrosylglycine) compounds were selected .
Results or Outcomes: The method allows for the rapid determination of tryptophan in proteins .
2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, also known as 3-(1H-indol-3-yl)propanoic acid or Glycyl-DL-tryptophan, is a compound with the molecular formula C13H15N3O3 and a molecular weight of 261.28 g/mol. It is classified as an amino acid derivative and features an indole ring, which is characteristic of many biologically active compounds. The compound has been identified by its CAS number 2390-74-1 and is utilized primarily in research settings for its potential therapeutic properties .
As mentioned above, Tryptophan plays a role in various biological processes:
Tryptophan is incorporated into proteins, which are essential for building and maintaining tissues and carrying out various cellular functions.
Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood, sleep regulation, and appetite []. Melatonin, another molecule derived from Tryptophan, regulates sleep-wake cycles [].
Tryptophan can be converted into niacin (vitamin B3), which is essential for energy metabolism and cellular function [].
The chemical reactivity of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid can be attributed to its functional groups, particularly the amino and carboxylic acid groups. It can undergo typical amino acid reactions such as:
Research indicates that 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid exhibits various biological activities. Its structural similarity to tryptophan suggests potential roles in neuropharmacology, particularly in serotonin synthesis pathways. It may have implications in:
The synthesis of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid can be achieved through several methods:
The applications of 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid are primarily found in research and pharmaceutical development:
Studies involving 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid focus on its interactions with biological systems:
Several compounds share structural similarities with 2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanoic acid, each possessing unique properties:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Unique Properties |
---|---|---|---|---|
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propionic acid | 16626-02-1 | C11H11FN2O2 | 222.22 g/mol | Fluorinated derivative with potential antimicrobial activity |
(S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic Acid | 4350-09-8 | C11H12N2O3 | 220.22 g/mol | Hydroxy group enhances antioxidant properties |
N-acetyl-DL-Tryptophan | 87-32-1 | C13H14N2O3 | 246.27 g/mol | Acetylated form used in peptide synthesis |
These compounds highlight the diversity within indole-based amino acids, each contributing differently to biological functions and therapeutic potentials .
The systematic IUPAC name for this compound is 2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid, reflecting its glycine (aminoacetyl) and tryptophan (indol-3-ylpropanoic acid) components. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol. The structure features:
Key spectroscopic and computational methods used to characterize the compound include:
Property | Value | Source |
---|---|---|
IUPAC Name | 2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
SMILES | NCC(=O)NC(CC1=CNC2=CC=CC=C12)C(=O)O | |
InChIKey | AJHCSUXXECOXOY-UHFFFAOYSA-N | |
Molecular Weight | 261.28 g/mol |